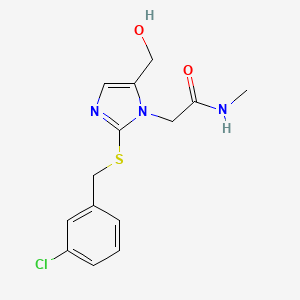

2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide, appears to be a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and are often explored for pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research.

Synthesis Analysis

The synthesis of imidazole derivatives can involve various strategies, including the hydrolysis of precursor compounds. For instance, the hydrolysis of 3-ethyl-2-methylbenzazol-3-ium iodides has been shown to yield N-(2-hydroxyphenyl)- and N-(2-mercaptophenyl)-N-ethylacetamides as main products . This process, conducted in boiling ethanol with a piperidinium base or in aqueous DMSO, may offer insights into the synthesis of related imidazole compounds, such as the one under analysis. The thiol group in these compounds can undergo oxidative coupling, forming disulfides or methylene-bridged dimers, which could be relevant for the synthesis of the chlorobenzylthio moiety in the target compound.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of diastereotopicity, which is the existence of non-equivalent protons on the same carbon atom due to restricted rotation around certain bonds. In the case of the N-methylene group protons in the amides studied, this diastereotopicity arises from restricted rotation around the N-aryl and N-CO amide bonds . This feature is likely to be present in the compound of interest, given its structural similarity to the compounds discussed in the paper.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, including oxidative coupling and hydrolysis. The formation of disulfides or methylene-bridged dimers through oxidative processes is a notable reaction pathway for compounds containing thiol groups . Additionally, the presence of a hydroxymethyl group in the compound suggests potential reactivity that could be exploited in further chemical transformations, such as esterification or alkylation.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide are not detailed in the provided papers, general properties of imidazole derivatives can be inferred. These compounds typically exhibit significant solubility in polar solvents due to the presence of heteroatoms and functional groups capable of hydrogen bonding. The chlorobenzyl and methylacetamide groups may influence the lipophilicity of the compound, potentially affecting its pharmacokinetic properties.

In the context of pharmaceutical research, the modification of imidazole derivatives to improve their interaction with biological targets is a common strategy. For example, the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensive agents highlights the importance of structural modifications in enhancing the affinity for specific receptors and improving bioavailability . Such modifications are crucial for the development of therapeutically relevant compounds.

科学的研究の応用

Antihypertensive Effects

One of the key applications of compounds similar to 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide is in the treatment of hypertension. A study by Carini et al. (1991) discusses nonpeptide angiotensin II receptor antagonists, including a series of N-(biphenylyl-methyl)imidazoles, which are potent and orally active antihypertensives. These compounds share a structural similarity with the chemical , suggesting potential uses in managing high blood pressure [Carini et al., 1991].

Bioconjugation and Protein Modification

Lee et al. (1976) describe the use of related compounds in bioconjugation. They developed reagents for attaching sugars to proteins, a crucial step in various biological and medical research applications. This suggests that derivatives of the mentioned chemical could be useful in bioconjugation techniques [Lee et al., 1976].

ACAT-1 Inhibition for Disease Treatment

A study by Shibuya et al. (2018) on a compound structurally similar to 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide highlights its potential as an ACAT-1 inhibitor. This compound was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. It's important for the treatment of diseases involving ACAT-1 overexpression, indicating a potential therapeutic application for similar compounds [Shibuya et al., 2018].

Antimicrobial Activity

The synthesis and antimicrobial activity of certain derivatives, as researched by Ramalingam et al. (2019), suggest potential in combating bacterial infections. They synthesized various acetamide derivatives showing significant antibacterial activity, indicating the potential use of similar compounds in developing new antibacterial agents [Ramalingam et al., 2019].

特性

IUPAC Name |

2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2S/c1-16-13(20)7-18-12(8-19)6-17-14(18)21-9-10-3-2-4-11(15)5-10/h2-6,19H,7-9H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRQCPJLOZSTGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)Cl)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2545740.png)

![2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine](/img/structure/B2545744.png)

![5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2545746.png)

![5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one](/img/structure/B2545759.png)